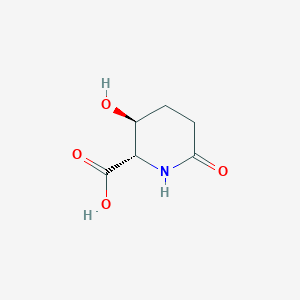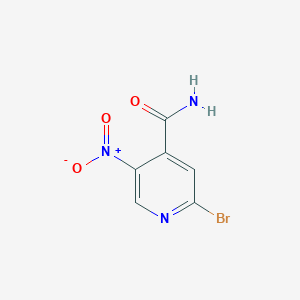
2-Bromo-5-nitroisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-nitroisonicotinamide is an organic compound with the molecular formula C6H4BrN3O3 It is a derivative of isonicotinamide, characterized by the presence of bromine and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroisonicotinamide typically involves the bromination and nitration of isonicotinamide. One common method starts with 2-amino-5-bromopyridine as the initial material. The process involves the use of glacial acetic acid as a solvent and peracetic acid as an adjuvant. The reaction mixture undergoes distillation, washing, alkali cleaning, filtration, drying, and recrystallization to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, minimal equipment corrosion, and safety. Recycling of acetic acid is also considered to reduce environmental pollution and save costs .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-nitroisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-substituted-5-nitroisonicotinamides.
Reduction: 2-Bromo-5-aminoisonicotinamide.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-Bromo-5-nitroisonicotinamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-nitroisonicotinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
- 2-Bromo-5-nitroaniline
- 2-Bromo-5-nitropyridine
- 2-Bromo-5-nitrobenzamide
Comparison: 2-Bromo-5-nitroisonicotinamide is unique due to its isonicotinamide backbone, which imparts distinct chemical properties compared to other similar compounds. The presence of both bromine and nitro groups makes it a versatile intermediate for various chemical reactions, setting it apart from other brominated or nitrated derivatives .
Propiedades
Fórmula molecular |
C6H4BrN3O3 |
|---|---|
Peso molecular |
246.02 g/mol |
Nombre IUPAC |
2-bromo-5-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C6H4BrN3O3/c7-5-1-3(6(8)11)4(2-9-5)10(12)13/h1-2H,(H2,8,11) |
Clave InChI |
QSRFEBVPTADIGY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Br)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


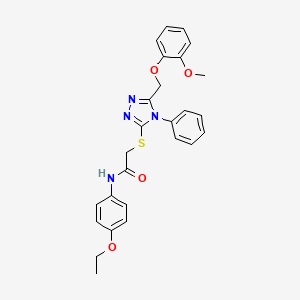
![(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)
![1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)
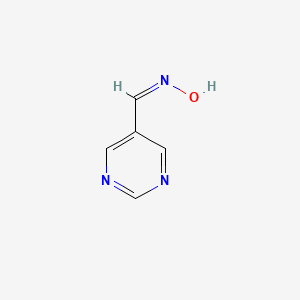
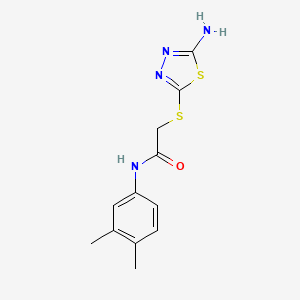
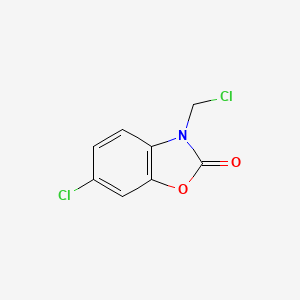
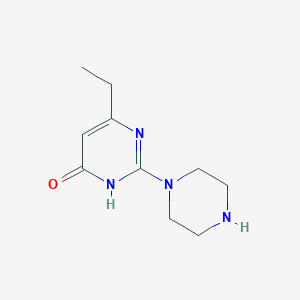

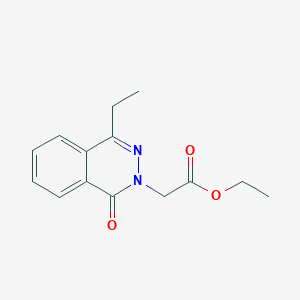
![2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B11772462.png)
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B11772466.png)
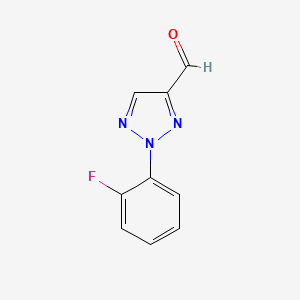
![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)
